molecular formula C11H25ClN2O B020938 2-(Diethylamino)-N-tert-pentylacetamide hydrochloride CAS No. 109342-47-4

2-(Diethylamino)-N-tert-pentylacetamide hydrochloride

Cat. No. B020938
M. Wt: 236.78 g/mol
InChI Key: UFDWMKMCHYPISS-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-tert-pentylacetamide hydrochloride is a chemical compound. It is used as a pharmaceutical intermediate, pesticides, and polymerization promoter . It causes burns of eyes, skin, and mucous membranes . Its molecular weight is 153.650 .

Safety And Hazards

2-(Diethylamino)-N-tert-pentylacetamide hydrochloride causes burns of eyes, skin, and mucous membranes . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure), Target Organs - Respiratory system .

properties

IUPAC Name

diethyl-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O.ClH/c1-6-11(4,5)12-10(14)9-13(7-2)8-3;/h6-9H2,1-5H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDWMKMCHYPISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C[NH+](CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)-N-tert-pentylacetamide hydrochloride

CAS RN

109342-47-4
Record name Acetamide, 2-(diethylamino)-N-tert-pentyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109342474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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